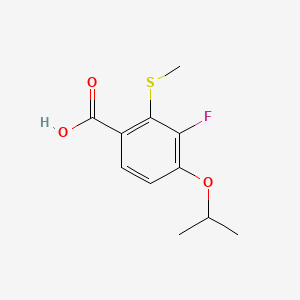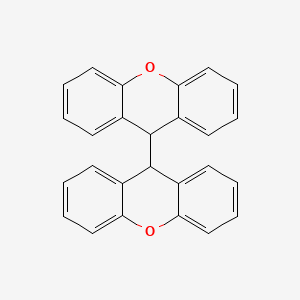
4-(2-Cyanopropanoyl)cubane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Cyanopropanoyl)cubane-1-carbonitrile is a compound with the molecular formula C13H10N2O and a molecular weight of 210.23 g/mol It belongs to the family of cubane derivatives, which are known for their unique cubic structure consisting of eight carbon atoms at the corners of a cube
Vorbereitungsmethoden
The synthesis of 4-(2-Cyanopropanoyl)cubane-1-carbonitrile typically involves multiple steps, starting from simpler cubane derivatives. One common method involves the reaction of cubane-1,4-dicarboxylic acid with appropriate reagents to introduce the cyanopropanoyl and carbonitrile groups . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
4-(2-Cyanopropanoyl)cubane-1-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(2-Cyanopropanoyl)cubane-1-carbonitrile has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex cubane derivatives . In biology, it may be investigated for its potential as a drug candidate due to its unique structure and properties. In medicine, it could be explored for its potential therapeutic effects, while in industry, it may find applications in the development of new materials or catalysts .
Wirkmechanismus
The mechanism of action of 4-(2-Cyanopropanoyl)cubane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique cubic structure allows it to fit into certain binding sites, potentially inhibiting or activating specific enzymes or receptors . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-(2-Cyanopropanoyl)cubane-1-carbonitrile can be compared with other cubane derivatives, such as cubane-1,4-dicarboxylic acid and methyl 4-cyanocubane-1-carboxylate These compounds share the cubic structure but differ in their functional groups, leading to variations in their chemical reactivity and applications
Eigenschaften
CAS-Nummer |
2167832-71-3 |
|---|---|
Molekularformel |
C13H10N2O |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
4-(2-cyanopropanoyl)cubane-1-carbonitrile |
InChI |
InChI=1S/C13H10N2O/c1-4(2-14)11(16)13-8-5-9(13)7-10(13)6(8)12(5,7)3-15/h4-10H,1H3 |
InChI-Schlüssel |
UREVHMRGRXAASF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#N)C(=O)C12C3C4C1C5C2C3C45C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


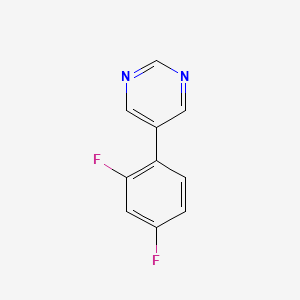

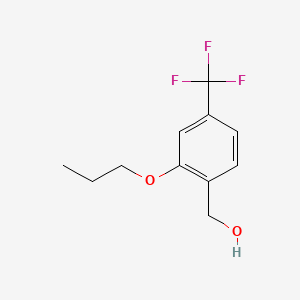
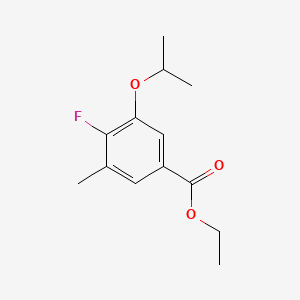
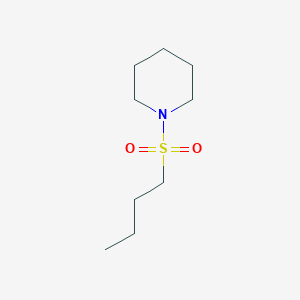
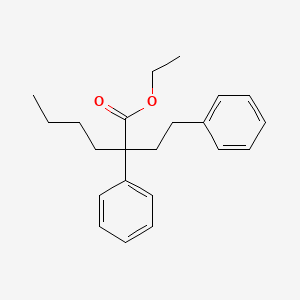
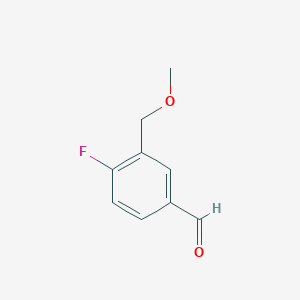
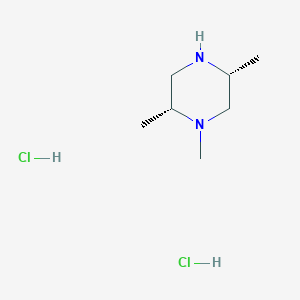
![((1R,3S,5R)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hydrochloride](/img/structure/B14016082.png)
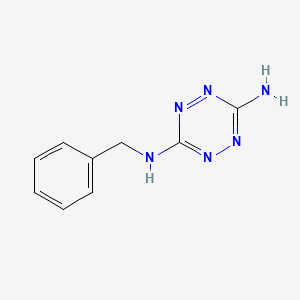
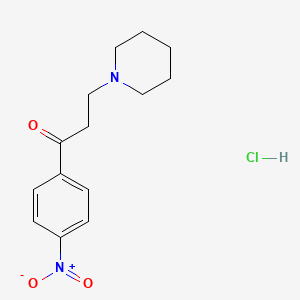
![Tert-butyl 3-acetylpyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B14016092.png)
